molecular formula C14H24F6N4O8S2 B12720022 N,N'-Bis(serinyl)cystamine bis(trifluoroacetate) CAS No. 147529-88-2

N,N'-Bis(serinyl)cystamine bis(trifluoroacetate)

Cat. No.: B12720022
CAS No.: 147529-88-2
M. Wt: 554.5 g/mol
InChI Key: YFKCJNFUNGJCLQ-FOMWZSOGSA-N
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Description

N,N’-Bis(serinyl)cystamine bis(trifluoroacetate) is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of serine and cystamine moieties, which are linked together and further stabilized by trifluoroacetate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(serinyl)cystamine bis(trifluoroacetate) typically involves the reaction of serine derivatives with cystamine in the presence of trifluoroacetic acid. The reaction conditions often include controlled temperatures and pH levels to ensure the proper formation of the desired compound. The process may involve multiple steps, including protection and deprotection of functional groups to achieve the final product.

Industrial Production Methods

Industrial production of N,N’-Bis(serinyl)cystamine bis(trifluoroacetate) may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(serinyl)cystamine bis(trifluoroacetate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide bonds, which can further react to form more complex structures.

    Reduction: Reduction reactions can break disulfide bonds, leading to the formation of thiol groups.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pH levels, and solvents to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide-linked polymers, while reduction can yield thiol-containing compounds.

Scientific Research Applications

N,N’-Bis(serinyl)cystamine bis(trifluoroacetate) has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.

    Biology: The compound is used in the study of protein folding and disulfide bond formation.

    Industry: The compound is used in the production of specialized materials and coatings.

Mechanism of Action

The mechanism of action of N,N’-Bis(serinyl)cystamine bis(trifluoroacetate) involves its ability to form and break disulfide bonds. This property is crucial in various biological processes, including protein folding and stabilization. The compound can interact with molecular targets such as enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Bis(serinyl)cystamine bis(trifluoroacetate) stands out due to its unique combination of serine and cystamine moieties, which provide distinct chemical and biological properties. The presence of trifluoroacetate groups further enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

147529-88-2

Molecular Formula

C14H24F6N4O8S2

Molecular Weight

554.5 g/mol

IUPAC Name

(2S)-2-amino-N-[2-[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]ethyldisulfanyl]ethyl]-3-hydroxypropanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C10H22N4O4S2.2C2HF3O2/c11-7(5-15)9(17)13-1-3-19-20-4-2-14-10(18)8(12)6-16;2*3-2(4,5)1(6)7/h7-8,15-16H,1-6,11-12H2,(H,13,17)(H,14,18);2*(H,6,7)/t7-,8-;;/m0../s1

InChI Key

YFKCJNFUNGJCLQ-FOMWZSOGSA-N

Isomeric SMILES

C(CSSCCNC(=O)[C@H](CO)N)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Canonical SMILES

C(CSSCCNC(=O)C(CO)N)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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